molecular formula C16H22F2N4O3S B7497724 (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone

(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone

Cat. No. B7497724
M. Wt: 388.4 g/mol
InChI Key: HEYIMTJVBXIJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone, also known as DSP-1181, is a novel drug candidate that has gained attention in the field of medicinal chemistry. It is a small molecule that has been designed to target the central nervous system and has potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone is not fully understood. However, it is believed to work by modulating the activity of the sigma-1 receptor. This receptor is involved in the regulation of various ion channels and receptors in the central nervous system, and its modulation can lead to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone has several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation. It has also been shown to have analgesic effects, which suggests that it could be used in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone is that it has a high affinity for the sigma-1 receptor, which makes it a promising drug candidate for the treatment of neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.

Future Directions

There are several future directions for the research of (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone. One direction is to investigate its potential therapeutic applications in the treatment of depression, anxiety, and chronic pain. Another direction is to further elucidate its mechanism of action and investigate its potential side effects. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone to optimize its dosing and administration.

Synthesis Methods

The synthesis of (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone involves a multi-step process that requires the use of various reagents and catalysts. The initial step involves the reaction of 2,5-difluorophenylboronic acid with 4-(4-methylpiperazin-1-yl)sulfonylphenylboronic acid in the presence of a palladium catalyst to form an intermediate compound. This intermediate is then reacted with 1-chloro-4-(4-methylpiperazin-1-yl)sulfonylbenzene to form the final product, (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone.

Scientific Research Applications

(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone has been the subject of several scientific studies that have investigated its potential therapeutic applications. One study has shown that (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone has a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. This suggests that (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone could be used in the treatment of neurological disorders such as depression, anxiety, and chronic pain.

properties

IUPAC Name

(2,5-difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N4O3S/c1-19-4-8-21(9-5-19)26(24,25)22-10-6-20(7-11-22)16(23)14-12-13(17)2-3-15(14)18/h2-3,12H,4-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYIMTJVBXIJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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